molecular formula C13H11FO B6324040 5-(3-Fluorophenyl)-3-methylphenol CAS No. 1226518-57-5

5-(3-Fluorophenyl)-3-methylphenol

Cat. No.: B6324040
CAS No.: 1226518-57-5
M. Wt: 202.22 g/mol
InChI Key: LOCMHHCIWDBONV-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-3-methylphenol is an aromatic compound characterized by the presence of a fluorine atom on the phenyl ring and a methyl group on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-3-methylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluorobenzene and 3-methylphenol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a Friedel-Crafts alkylation reaction. This process requires a Lewis acid catalyst, such as aluminum chloride, to facilitate the alkylation of 3-fluorobenzene with 3-methylphenol.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Reduced phenolic derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

5-(3-Fluorophenyl)-3-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-3-methylphenol involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its ability to form hydrogen bonds and interact with biological molecules. This compound can modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenol: Similar structure but with the fluorine atom in a different position.

    3-Methylphenol: Lacks the fluorine atom but has a similar phenolic structure.

    5-Fluoro-2-methylphenol: Another fluorinated phenol with a different substitution pattern.

Uniqueness

5-(3-Fluorophenyl)-3-methylphenol is unique due to the specific positioning of the fluorine and methyl groups, which confer distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(3-fluorophenyl)-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-5-11(8-13(15)6-9)10-3-2-4-12(14)7-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCMHHCIWDBONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628967
Record name 3'-Fluoro-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226518-57-5
Record name 3'-Fluoro-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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